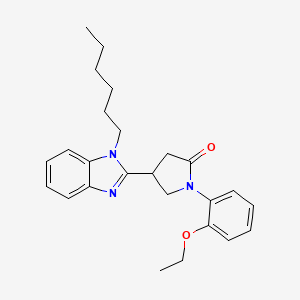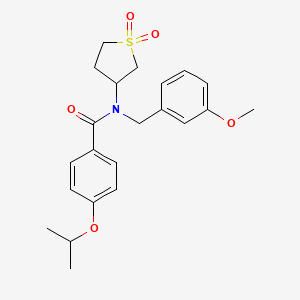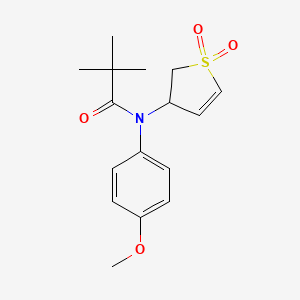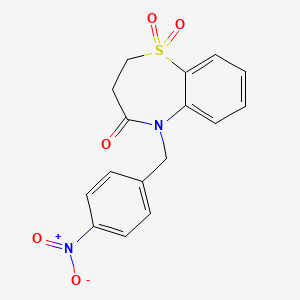
1-(2-ethoxyphenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzodiazole core: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions.
Attachment of the hexyl group: This step may involve alkylation reactions using hexyl halides in the presence of a base.
Formation of the pyrrolidin-2-one ring: This can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under controlled conditions.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反应分析
Types of Reactions
1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: can be compared with other benzodiazole derivatives such as:
Uniqueness
The uniqueness of 1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C25H31N3O2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
1-(2-ethoxyphenyl)-4-(1-hexylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H31N3O2/c1-3-5-6-11-16-27-21-13-8-7-12-20(21)26-25(27)19-17-24(29)28(18-19)22-14-9-10-15-23(22)30-4-2/h7-10,12-15,19H,3-6,11,16-18H2,1-2H3 |
InChI 键 |
IBRYXTLWIYIRDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(acetyloxy)methyl]-7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14994050.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14994052.png)
![3-(3-methylbutyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994053.png)
![5-chloro-2-(ethylsulfanyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994057.png)
![8-(4-methoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994061.png)
![7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14994074.png)

![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B14994097.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone](/img/structure/B14994107.png)
![N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B14994109.png)

![5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994122.png)
